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molecular formula C14H19NO3 B8465741 1-{[(Benzyloxy)amino]methyl}cyclopentane-1-carboxylic acid CAS No. 828271-08-5

1-{[(Benzyloxy)amino]methyl}cyclopentane-1-carboxylic acid

Cat. No. B8465741
M. Wt: 249.30 g/mol
InChI Key: MLZMBAYXAZFCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07332485B2

Procedure details

To a solution of 1-(benzyloxyimino-methyl)-cyclopentanecarboxylic acid (1.91 g, 7.72 mmol) in methanol (70 mL) at 0° C. under a nitrogen atmosphere was added a trace amount of methyl orange. A solution of saturated methanolic HCl was added until a persistent red color was observed. Sodium cyanoborohydride (0.58 g, 9.27 mmol) was added portionwise alternately with methanolic HCl to maintain the red color. The reaction mixture was maintained at 0° C. for an additional 3 h and the volatiles were removed in vacuo. The residue was purified by preparative reverse-phase HPLC to yield the title compound as a pale, yellow oil (1.1 g, 57%). MH+250.
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][N:9]=[CH:10][C:11]1([C:16]([OH:18])=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C1C=CC(N=NC2C=CC(S(O)(=O)=O)=CC=2)=CC=1)C.Cl.C([BH3-])#N.[Na+]>CO>[CH2:1]([O:8][NH:9][CH2:10][C:11]1([C:16]([OH:18])=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON=CC1(CCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=1C=CC(=CC1)N=NC=2C=CC(=CC2)S(=O)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.58 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the red color
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative reverse-phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)ONCC1(CCCC1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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